molecular formula C7H3BrFNO2S B15312332 4-Bromo-3-cyanobenzene-1-sulfonyl fluoride

4-Bromo-3-cyanobenzene-1-sulfonyl fluoride

Cat. No.: B15312332
M. Wt: 264.07 g/mol
InChI Key: XXFXNJUNBFKWHB-UHFFFAOYSA-N
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Description

4-Bromo-3-cyanobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H3BrFNO2S It is a derivative of benzene, featuring bromine, cyano, and sulfonyl fluoride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-cyanobenzene-1-sulfonyl fluoride typically involves the reaction of 4-Bromo-3-cyanobenzenesulfonyl chloride with a fluorinating agent. One common method is the use of sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-cyanobenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.

    Electrophilic aromatic substitution: The bromine and cyano groups on the benzene ring can participate in reactions such as halogenation or nitration.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under mild conditions.

    Electrophilic aromatic substitution: Halogenating agents (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4) under controlled temperatures.

    Reduction: Reducing agents such as LiAlH4 or hydrogen gas with a catalyst (e.g., Pd/C).

Major Products Formed

    Nucleophilic substitution: Formation of sulfonamides or sulfonate esters.

    Electrophilic aromatic substitution: Formation of halogenated or nitrated derivatives.

    Reduction: Formation of primary amines from the cyano group.

Scientific Research Applications

4-Bromo-3-cyanobenzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl fluoride group.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of enzymes that interact with sulfonyl fluoride groups.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyanobenzene-1-sulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a useful tool for studying enzyme mechanisms and protein interactions. The molecular targets often include serine or cysteine residues in enzymes, leading to inhibition of their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Trifluoromethylbenzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a cyano group.

    4-Bromobenzonitrile: Lacks the sulfonyl fluoride group but shares the bromine and cyano groups on the benzene ring.

Uniqueness

4-Bromo-3-cyanobenzene-1-sulfonyl fluoride is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a cyano group and a sulfonyl fluoride group allows for diverse chemical transformations and interactions with biological molecules, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C7H3BrFNO2S

Molecular Weight

264.07 g/mol

IUPAC Name

4-bromo-3-cyanobenzenesulfonyl fluoride

InChI

InChI=1S/C7H3BrFNO2S/c8-7-2-1-6(13(9,11)12)3-5(7)4-10/h1-3H

InChI Key

XXFXNJUNBFKWHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)C#N)Br

Origin of Product

United States

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